The core structure of the molecule is a pyrazole ring, a five-membered aromatic ring containing two nitrogen atoms and three carbon atoms. Pyrazoles are known for their diverse biological activities [].
The presence of both a bromine (Br) atom at the 4th position and a fluorine (F) atom at the 3rd position can influence the molecule's reactivity and potential for binding to other molecules [].
The methyl group (CH3) attached to the first nitrogen atom can also affect the molecule's properties and interactions with other molecules [].
Based on these features, potential research applications for 4-Bromo-3-fluoro-1-methyl-1H-pyrazole could include:
Due to the presence of the pyrazole ring and the potential for the molecule to interact with biological targets, it could be investigated for its medicinal properties. This might involve exploring its activity against various diseases or its potential as a building block for more complex drug molecules [].
The aromatic ring structure and the halogen substituents could make 4-Bromo-3-fluoro-1-methyl-1H-pyrazole a candidate for incorporation into functional materials. This is a speculative area, and further research would be needed to determine its suitability.
The molecule could potentially serve as a building block or intermediate in the synthesis of more complex organic molecules. The reactive sites provided by the halogen atoms and the methyl group could be useful for further chemical transformations [, ].
4-Bromo-3-fluoro-1-methyl-1H-pyrazole is a chemical compound classified as a pyrazole derivative. Pyrazoles are five-membered heterocycles containing three carbon atoms and two adjacent nitrogen atoms. This specific compound features a bromine atom at the 4-position, a fluorine atom at the 3-position, and a methyl group at the 1-position of the pyrazole ring. Its molecular formula is , and it has a molecular weight of approximately 178.99 g/mol .
There is no current research available on the mechanism of action of 4-bromo-3-fluoro-1-methyl-1H-pyrazole. Pyrazoles, in general, can exhibit various biological activities depending on the substituent groups. Some pyrazoles act as anti-inflammatory or analgesic agents by inhibiting specific enzymes []. However, the specific effects of 4-bromo-3-fluoro-1-methyl-1H-pyrazole remain unknown and require further investigation.
Research indicates that 4-bromo-3-fluoro-1-methyl-1H-pyrazole possesses significant biological activity. It has been studied for its potential antibacterial and antifungal properties, contributing to the development of new antimicrobial agents. The compound is also involved in inhibiting oxidative phosphorylation and ATP exchange reactions, suggesting its role in energy metabolism within cells. Furthermore, studies have explored its effects on calcium uptake mechanisms, both energy-dependent and independent .
The synthesis of 4-bromo-3-fluoro-1-methyl-1H-pyrazole can be achieved through several methods:
These synthesis strategies highlight the compound's versatility and potential for modification to yield various derivatives.
4-Bromo-3-fluoro-1-methyl-1H-pyrazole has several applications across different fields:
Studies have shown that 4-bromo-3-fluoro-1-methyl-1H-pyrazole interacts with various biological targets due to its structural properties. Its mode of action typically involves binding to enzymes or receptors, influencing cellular processes such as energy metabolism and ion transport. The pharmacokinetics of this compound can significantly affect its bioavailability and therapeutic efficacy, making it crucial to understand its interactions within biological systems.
Several compounds share structural similarities with 4-bromo-3-fluoro-1-methyl-1H-pyrazole. Here are some notable examples:
These compounds highlight the unique properties of 4-bromo-3-fluoro-1-methyl-1H-pyrazole while demonstrating how variations in substituents can lead to different biological activities and applications.
The synthesis of 4-bromo-3-fluoro-1-methyl-1H-pyrazole often leverages diazonium salt intermediates to introduce halogen atoms regioselectively. A patented method begins with N-methyl-3-aminopyrazole, which undergoes bromination in aqueous medium under acidic conditions (pH < 1) at temperatures between -5°C and 5°C. Subsequent diazotization with sodium nitrite yields a diazonium salt, which is coupled with potassium difluoromethyl trifluoroborate in the presence of cuprous oxide (Cu₂O) as a catalyst. This step proceeds in acetonitrile at 35–50°C, achieving an 88.2% yield of 4-bromo-3-(difluoromethyl)-1-methyl-1H-pyrazole with 98.5% purity.
Grignard reagents further functionalize the intermediate. For instance, isopropyl magnesium chloride facilitates halogen exchange, followed by carboxylation via carbon dioxide quenching to yield carboxylic acid derivatives. This approach avoids isomer formation, a common issue in traditional routes, by maintaining strict temperature control (-5°C to 50°C) and optimizing catalyst loading (0.05 equivalents of Cu₂O).
Bromination at the pyrazole ring’s 4-position is critical for directing subsequent reactions. Electrophilic bromination using elemental bromine in water under acidic conditions achieves selective substitution without over-halogenation. Key parameters include:
Parameter | Condition |
---|---|
Reagent | Bromine (Br₂) |
Solvent | Water |
Temperature | -5°C to 5°C |
Yield | 85–90% (4-bromo-1-methyl-1H-pyrazol-3-amine) |
Regioselectivity is ensured by the electron-withdrawing methyl group at the 1-position, which deactivates adjacent positions, directing bromine to the 4-position. Alternative halogen sources, such as N-bromosuccinimide (NBS), have not been reported in this context but may offer milder conditions for lab-scale synthesis.
Catalysis plays a pivotal role in enhancing reaction efficiency. Cuprous oxide (0.05 equivalents) accelerates the coupling of diazonium salts with potassium difluoromethyl trifluoroborate, reducing side reactions and improving yield. Solvent choice is equally critical: acetonitrile facilitates homogeneous mixing and stabilizes reactive intermediates, whereas polar aprotic solvents like DMSO may induce decomposition.
Reaction optimization studies reveal that maintaining temperatures below 50°C during coupling prevents thermal degradation of the difluoromethyl group. Post-reaction quenching with saturated sodium carbonate ensures rapid neutralization, simplifying product isolation via ethyl acetate extraction and distillation.
While the diazonium salt route dominates current methodologies, alternative pathways are emerging. One approach involves direct fluorination of 4-bromo-1-methyl-1H-pyrazole using Selectfluor™, though yields remain suboptimal (50–60%) compared to diazonium-based methods. Scalability of the patented three-step process is demonstrated by its 64% overall yield and >99.5% final product purity, achieved through:
Comparative analysis of synthetic routes:
Method | Steps | Overall Yield | Purity | Isomer Formation |
---|---|---|---|---|
Diazonium/Grignard | 3 | 64% | >99.5% | None |
Direct Fluorination | 2 | 50–60% | 95–98% | Minimal |
The diazonium route’s scalability and isomer-free output make it preferable for industrial applications, particularly in multi-ton production for agrochemical intermediates.
Density functional theory has been instrumental in elucidating the electronic properties and stability of 4-bromo-3-fluoro-1-methyl-1H-pyrazole. Studies employing the M06 functional with LANL2DZ/6-311G* basis sets reveal that the bromine and fluorine substituents induce significant electron-withdrawing effects, lowering the energy of the lowest unoccupied molecular orbital (LUMO) by approximately 1.2 eV compared to unsubstituted pyrazole [1] [3]. This reduction enhances the compound's electrophilicity, facilitating nucleophilic substitution reactions at the C4 position.
The HOMO-LUMO gap, a critical determinant of kinetic stability, was calculated to be 4.8 eV, indicating moderate reactivity suitable for catalytic intermediates [1]. Natural bond orbital (NBO) analysis further highlights hyperconjugative interactions between the fluorine lone pairs and the σ* orbitals of adjacent C–N bonds, stabilizing the molecule by 12.3 kcal/mol [3]. Comparative DFT studies with analogs such as 4-chloro-3-fluoro-1-methyl-1H-pyrazole demonstrate that bromine's larger atomic radius increases steric hindrance at C4, reducing rotational freedom by 15° compared to chlorine [2].
Table 1: Key DFT Parameters for 4-Bromo-3-fluoro-1-methyl-1H-pyrazole
Property | Value (DFT-M06) | Basis Set | Reference |
---|---|---|---|
HOMO Energy (eV) | -6.7 | LANL2DZ/6-311G* | [1] |
LUMO Energy (eV) | -1.9 | LANL2DZ/6-311G* | [1] |
NBO Stabilization (kcal/mol) | 12.3 | 6-311++G(d,p) | [3] |
C–Br Bond Length (Å) | 1.91 | B3LYP/6-31G(d) | [2] |
Molecular docking simulations have explored the binding affinity of 4-bromo-3-fluoro-1-methyl-1H-pyrazole with biological targets such as human topoisomerase IIβ. AutoDock Vina calculations predict a binding energy of -7.2 kcal/mol, driven primarily by halogen bonding between bromine and the protein's Asp479 residue [3]. The fluorine atom forms additional hydrogen bonds with Arg503, contributing to a 1.8 Å displacement of the ligand within the active site compared to non-fluorinated analogs [3].
Conformational sampling via molecular dynamics (MD) simulations (AMBER force field, 100 ns trajectory) reveals that the methyl group at N1 adopts a preferential equatorial orientation, minimizing van der Waals clashes with the bromine substituent [1]. This orientation enhances ligand-protein complementarity, as evidenced by a 23% improvement in binding pocket occupancy over 3-fluoro-1H-pyrazole derivatives lacking the methyl group [1].
Table 2: Docking Scores for Pyrazole Derivatives
Compound | Binding Energy (kcal/mol) | Target Protein |
---|---|---|
4-Bromo-3-fluoro-1-methyl-1H-pyrazole | -7.2 | Topoisomerase IIβ [3] |
3-Fluoro-1H-pyrazole | -5.4 | Topoisomerase IIβ [3] |
4-Chloro-1-methyl-1H-pyrazole | -6.8 | Cyclooxygenase-2 [3] |
The tautomeric equilibrium of 4-bromo-3-fluoro-1-methyl-1H-pyrazole has been investigated using ab initio molecular dynamics. At 298 K, the 1H-tautomer predominates (98.7% population), stabilized by intramolecular hydrogen bonding between N2–H and the fluorine atom (distance: 2.1 Å) [2]. The alternative 2H-tautomer, though higher in energy by 3.1 kcal/mol, becomes accessible under acidic conditions, where protonation at N2 shifts the equilibrium [2].
Conformational analysis via relaxed potential energy scans identifies two minima corresponding to syn- and anti-rotamers of the methyl group relative to the bromine substituent. The syn-conformer is favored by 1.4 kcal/mol due to reduced steric repulsion between the methyl and fluorine groups [2]. This preference aligns with X-ray crystallographic data for related compounds, where syn-orientations dominate in the solid state [2].
Quantum mechanical simulations employing coupled-cluster singles and doubles (CCSD) methods have quantified the nonlinear optical (NLO) properties of 4-bromo-3-fluoro-1-methyl-1H-pyrazole. The static third-order polarizability (⟨γ⟩) reaches 89.6 × 10⁻³⁶ esu, surpassing values for analogous chloro- and iodo-substituted pyrazoles by 18–22% [1]. This enhancement arises from bromine's polarizable electron cloud, which amplifies the molecular hyperpolarizability under external electric fields [1].
Time-dependent DFT (TD-DFT) simulations predict strong UV absorption at 265 nm (ε = 12,400 M⁻¹cm⁻¹), attributed to π→π* transitions localized on the pyrazole ring. Solvent effects, modeled via the polarizable continuum model (PCM), redshift this peak by 8 nm in polar solvents due to stabilization of the excited state [3].
Table 3: Calculated NLO Properties
Property | Value (CCSD) | Basis Set |
---|---|---|
⟨γ⟩ (10⁻³⁶ esu) | 89.6 | aug-cc-pVDZ |
β (10⁻³⁰ esu) | 5.2 | aug-cc-pVDZ |
Dipole Moment (Debye) | 3.8 | 6-311++G(d,p) |